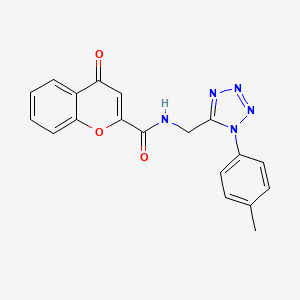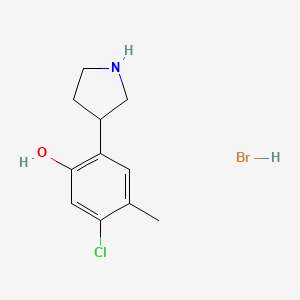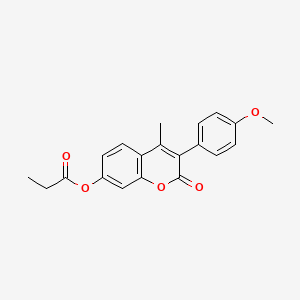
(3-Chloro-4-ethoxy-5-methoxyphenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Chloro-4-ethoxy-5-methoxyphenyl)methanamine” is a chemical compound with the molecular formula C10H14ClNO2 and a molecular weight of 215.68 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “(3-Chloro-4-ethoxy-5-methoxyphenyl)methanamine” is 1S/C10H14ClNO2/c1-3-14-10-8(11)4-7(6-12)5-9(10)13-2/h4-5H,3,6,12H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“(3-Chloro-4-ethoxy-5-methoxyphenyl)methanamine” is a liquid at room temperature .Applications De Recherche Scientifique
Computational Chemistry
Theoretical chemists employ computational methods to predict molecular properties and behaviors. By modeling the electronic structure and reactivity of this compound, they can gain insights into its stability, reactivity, and potential interactions. Such studies contribute to our understanding of chemical processes.
Santa Cruz Biotechnology Syntheses and Crystal Structures of 2-Chloromethyl-3,5-dimethyl-4 … Synthesis and DFT Calculations of Novel Vanillin-Chalcones and Their 3 …
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds such as methenamine have been found to act as urinary tract antiseptics and antibacterial drugs .
Mode of Action
Methenamine, a related compound, hydrolyzes to ammonia and formaldehyde in acidic urine . Formaldehyde is a nonspecific antibacterial agent that can inhibit the growth of various bacteria .
Biochemical Pathways
Methenamine is known to exert its antibacterial effects by releasing formaldehyde, which can cross-link proteins and nucleic acids, disrupting the normal function of bacterial cells .
Pharmacokinetics
Methenamine is known to be well absorbed from the gastrointestinal tract, widely distributed in body tissues, and excreted primarily in the urine .
Action Environment
The efficacy of methenamine is known to be influenced by the acidity of the urine, as it hydrolyzes to release formaldehyde more efficiently in acidic conditions .
Propriétés
IUPAC Name |
(3-chloro-4-ethoxy-5-methoxyphenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2/c1-3-14-10-8(11)4-7(6-12)5-9(10)13-2/h4-5H,3,6,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUKTAJVZURFDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)CN)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-ethoxy-5-methoxyphenyl)methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-N-[cyano(cyclohexyl)methyl]-5-(trifluoromethyl)benzamide](/img/structure/B2912927.png)

![N-cyclohexyl-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2912933.png)

![1-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)prop-2-en-1-one](/img/structure/B2912937.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2912938.png)
![5-Ethylsulfanyl-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2912939.png)




![4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2912946.png)